Dibenzoyl thiamine
Description
Context within Thiamine (B1217682) Derivative Research
Thiamine is an essential micronutrient vital for cellular metabolism, particularly in the nervous system. nih.gov It is the precursor to thiamine diphosphate (B83284) (ThDP), a critical coenzyme for enzymes involved in oxidative energy metabolism. nih.govmdpi.com However, thiamine itself is a water-soluble compound, and its transport across cell membranes is a relatively slow process, limiting its bioavailability. nih.govnih.gov This limitation has driven research into thiamine derivatives that can more readily enter cells.
The primary focus has been on creating lipophilic (fat-soluble) thiamine precursors, or prodrugs, which can diffuse more freely across the intestinal barrier and cell membranes. nih.govmdpi.com These compounds are designed to be converted into thiamine inside the cell. medchemexpress.com Much of this research has centered on derivatives like benfotiamine (B1667992) (BFT), a well-studied S-acyl derivative of thiamine. nih.govnih.gov Dibenzoyl thiamine (O,S-dibenzoylthiamine, or DBT), is a thioester derivative that has been known for a long time but has only recently been explored in depth for its biological properties. nih.govmdpi.com Recent studies indicate that DBT may be even more efficient than other precursors, particularly in its antioxidant and anti-inflammatory capabilities, positioning it as a promising tool in neuroprotection research. mdpi.comnih.govresearchgate.net
Historical Overview of Thiamine Prodrug Development
The quest for thiamine derivatives began after the discovery of thiamine itself and the understanding of its role in preventing the deficiency disease beriberi. nih.govwum.edu.pl In the 1950s, a widespread incidence of beriberi in Japan spurred significant research into creating more effective forms of thiamine. nih.gov This led to the discovery of allithiamine, a lipophilic thiamine derivative naturally found in garlic (of the Allium genus). nih.govresearchgate.net Allithiamine was found to be a disulfide derivative formed when garlic is crushed, and it demonstrated higher bioavailability than thiamine. researchgate.net
The discovery of allithiamine catalyzed the synthesis of a range of lipophilic thiamine analogs, primarily in Japan during the 1950s and 1960s. nih.govmdpi.com These synthetic prodrugs were developed with the goal of rapidly restoring thiamine levels in the body, especially the brain. nih.gov Two main classes of these prodrugs emerged: disulfides and thioesters. nih.gov Notable examples include fursultiamine (B1674287) and sulbutiamine (B1681778), which are disulfide derivatives, and benfotiamine, a thioester. nih.govresearchgate.net this compound belongs to this latter class of thioester derivatives, representing a continuation of the effort to develop highly bioavailable thiamine precursors. nih.govresearchgate.net
Rationale for Investigating this compound as a Thiamine Precursor
The primary rationale for investigating this compound (DBT) stems from its chemical structure and resulting properties. As a lipophilic thioester, it is designed to overcome the poor membrane permeability of water-soluble thiamine. nih.govmedchemexpress.com This structure allows it to be rapidly absorbed and pass easily through cellular membranes. selleckchem.commedchemexpress.com Once inside the cell, it is converted into thiamine. nih.govmedchemexpress.com
Research has demonstrated that DBT serves as a precursor for thiamine and its phosphorylated forms. In studies using neuroblastoma cells, exposure to DBT led to a time-dependent increase in the intracellular concentrations of thiamine, thiamine monophosphate (ThMP), and the active coenzyme thiamine diphosphate (ThDP). nih.gov
Table 1: Intracellular Conversion of this compound (DBT) in Neuro2a Cells
The table below shows the mean intracellular content (pmol/mg of protein) of Thiamine and its phosphorylated derivatives over 24 hours after exposure to 50 µM of DBT. Data is extracted from research findings. nih.gov
| Time (hours) | Thiamine (pmol/mg protein) | Thiamine Monophosphate (ThMP) (pmol/mg protein) | Thiamine Diphosphate (ThDP) (pmol/mg protein) |
|---|---|---|---|
| 0 (Control) | ~5 | ~2 | ~30 |
| 1 | ~150 | ~10 | ~40 |
| 3 | ~250 | ~25 | ~60 |
| 6 | ~200 | ~35 | ~75 |
| 24 | ~50 | ~20 | ~80 |
Furthermore, comparative studies suggest that DBT is superior to other thiamine precursors in certain biological activities. nih.gov In vitro models have shown that DBT is more potent than both thiamine and benfotiamine (BFT) in counteracting oxidative stress and inflammation. nih.govnih.gov For instance, DBT was found to protect neuroblastoma cells from toxicity at concentrations 5 to 10 times lower than those required for BFT to achieve the same effect. mdpi.com This increased efficiency provides a strong rationale for its investigation as a potentially valuable thiamine prodrug in chemical biology and neuroprotective research. nih.govnih.gov
Table 2: Comparative Properties of Thiamine Precursors
This table provides a summary of key characteristics for this compound and other notable thiamine derivatives based on published research. nih.govmdpi.comresearchgate.net
| Compound | Chemical Type | Key Research Finding |
|---|---|---|
| This compound (DBT) | Thioester | Shows higher potency in antioxidant and anti-inflammatory effects compared to BFT in vitro. nih.govmdpi.com |
| Benfotiamine (BFT) | Thioester | Extensively studied precursor with demonstrated antioxidant and anti-inflammatory properties. mdpi.comnih.gov |
| Sulbutiamine | Disulfide | A synthetic disulfide derivative developed for its potential antiasthenic properties. nih.govnih.gov |
| Allithiamine | Disulfide | A naturally occurring derivative from garlic that initiated the development of lipophilic precursors. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)/b23-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJUFRDUYTYIHV-PTGBLXJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C2=CC=CC=C2)/SC(=O)C3=CC=CC=C3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299-88-7 | |
| Record name | Bentiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Derivatization Strategies for Dibenzoyl Thiamine
Synthetic Pathways for Dibenzoyl Thiamine (B1217682) Production
The production of dibenzoyl thiamine typically involves the benzoylation of thiamine or its derivatives. Different synthetic routes and starting materials can influence the yield and purity of the final product.
Benzoylation Reaction Methodologies
Benzoylation, the introduction of a benzoyl group, is a core reaction in DBT synthesis. Various benzoylating agents can be employed, and the reaction conditions, such as pH and solvent, play a significant role in directing the substitution to specific sites on the thiamine molecule google.com. Benzoyl chloride and dibenzoyl disulfide are examples of benzoylating agents used in the synthesis of thiamine derivatives google.comgoogle.com. The reaction is often carried out under alkaline conditions to facilitate the process google.com.
For instance, the preparation of S-benzoylthiamine O-monophosphate, a related thiamine derivative, can involve reacting thiamine monophosphate with benzoyl chloride or dibenzoyl disulfide at an alkaline pH google.comgoogle.com. This suggests similar benzoylation strategies are applicable to the synthesis of this compound itself, which contains two benzoyl groups.
Role of Starting Thiamine Forms in Synthesis
The starting form of thiamine used in the synthesis can influence the synthetic pathway and the resulting this compound isomer or derivative. Thiamine exists in various forms, including thiamine hydrochloride and thiamine monophosphate google.comwikipedia.orgfishersci.se. The choice of the starting material dictates the initial structure onto which the benzoyl groups are introduced.
For example, the synthesis of S-benzoylthiamine O-monophosphate utilizes thiamine monophosphate hydrochloride as a starting material google.com. While direct synthesis of this compound from thiamine hydrochloride is implied in its definition as a derivative, specific synthetic routes often involve intermediate thiamine derivatives to control the positions of benzoylation ontosight.aiontosight.ai.
Development of Novel Synthetic Methodologies for this compound
Research continues into developing novel and efficient synthetic routes for this compound. The goal is often to improve yield, purity, and scalability, as well as to potentially access specific isomers or related benzoylated thiamine derivatives. While specific details on novel methodologies for DBT synthesis beyond the general benzoylation of thiamine derivatives are not extensively detailed in the provided results, the ongoing research into related compounds like benfotiamine (B1667992) (S-benzoylthiamine O-monophosphate) highlights the continuous effort in optimizing synthetic processes for thiamine derivatives newdrugapprovals.orggoogle.comgoogle.com. These efforts often involve exploring different reagents, catalysts, and reaction conditions google.comgoogle.com.
Analysis of Reaction Intermediates in this compound Synthesis
Understanding the reaction intermediates formed during this compound synthesis is crucial for optimizing reaction conditions and improving yield and purity. Although detailed studies specifically on DBT intermediates are not prominently featured in the search results, research into the synthesis of related benzoylated thiamine derivatives, such as O-benzoylthiamine disulfide, mentions the analysis of reaction products using techniques like infrared and ultraviolet spectroscopy researchgate.net. The formation of mono-benzoylated species or other partially reacted intermediates is likely in DBT synthesis, and their identification and characterization would be essential for reaction control.
Derivatization Approaches for Structure-Activity Relationship Studies
Derivatization of this compound involves modifying its structure to explore how these changes affect its properties and biological interactions. This is a key aspect of structure-activity relationship (SAR) studies. While DBT itself is a derivative of thiamine, further modifications can be made to the benzoyl moieties or other parts of the molecule.
Modifications of Benzoyl Moieties
Modifications to the benzoyl groups attached to the thiamine backbone in this compound can lead to new analogs with potentially altered characteristics. These modifications could involve changing the substituents on the phenyl ring of the benzoyl group or altering the ester linkages. Although specific examples of such modifications on DBT are not detailed, the broader field of thiamine derivative research, including compounds like benfotiamine, suggests that altering the acyl groups is a common strategy in SAR studies mdpi.comwikipedia.org. Such modifications can impact lipophilicity, metabolic stability, and interaction with biological targets.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₆N₄O₄S | nih.govlabsolu.ca |
| Molecular Weight | 490.57 g/mol or 490.6 g/mol | nih.govlabsolu.ca |
| CAS Number | 299-88-7 (free base), 35660-60-7 (HCl), 85187-36-6 (lauryl sulfate) | nih.govlabsolu.camedkoo.com |
| PubChem CID | 134538 or 3036235 | nih.govlabsolu.cajkchemical.com |
| Description | Thiol-type thiamine composed of thiamine and benzoic acid | medchemexpress.com |
Exploration of Thioester and O-ester Bond Alterations
The synthesis and derivatization of this compound involve specific strategies to form and potentially modify its characteristic thioester and O-ester bonds. These linkages are crucial for the compound's properties, including its lipophilicity and how it is metabolized in biological systems nih.govmdpi.com.
This compound is described as being composed of a thiamine molecule with an open thiazolium ring, where two benzoate (B1203000) molecules are attached: one through a thioester bond and the other through an O-ester bond nih.govmdpi.com. This structure implies that synthetic routes must facilitate the selective formation of these two distinct ester types.
Research into thiamine derivatives highlights the importance of ester and thioester bonds in creating prodrugs with improved bioavailability compared to thiamine salts google.comnih.gov. For instance, S-acyl thiamine derivatives, which contain a thioester bond, have shown enhanced absorption and higher thiamine levels in tissues google.com. Benfotiamine, another synthetic S-acyl thiamine derivative, is a well-studied example that is dephosphorylated to S-benzoylthiamine, which is then hydrolyzed to thiamine by thioesterases nih.govwikipedia.org.
The conversion of this compound back to thiamine in biological systems requires the action of two different enzymes: a thioesterase to cleave the thioester bond and an O-esterase (or esterase) to cleave the O-ester bond nih.govmdpi.com. Studies investigating the metabolism of this compound in cultured cells have shown its conversion to thiamine and its phosphorylated derivatives researchgate.net. The hydrolysis of the thioester bond of DBT is reported to yield O-benzoylthiamine (O-BT) and benzoic acid, suggesting O-BT as a possible metabolite researchgate.netnih.gov. O-BT itself has shown some protective effects in in vitro models, indicating that it may have direct activity or serve as a precursor to other active metabolites nih.gov.
The selective formation of S-acyl thiamine derivatives over O-acyl or O,S-diacyl thiamines has been a focus in synthetic strategies. One patented process describes the reaction of thiamine with sodium benzoyl or substituted benzoyl thiosulfate (B1220275) under alkaline conditions to selectively introduce the benzoyl group into the sulfhydryl group of thiol-type thiamine, yielding S-benzoyl thiamine derivatives with the hydroxyl group unaffected google.com. This highlights a method for controlling the type of ester bond formed during synthesis.
The stability of ester linkages in thiamine prodrugs is also a consideration in derivatization strategies. For example, studies on thiamine disulfide prodrugs have examined the stability of ester and disulfide linkages, noting that stability can vary depending on the specific structure mdpi.com. While this example pertains to disulfide prodrugs, it underscores the general principle that the nature and position of ester bonds influence the stability and subsequent release of the parent compound.
The exploration of thioester and O-ester bond alterations in this compound synthesis and derivatization is driven by the desire to control its properties, such as lipophilicity, stability, and the efficiency of its conversion to thiamine in specific tissues. The presence of both linkages in DBT necessitates enzymatic cleavage by both thioesterases and esterases for its activation nih.govmdpi.com.
Data Table:
While specific quantitative data tables detailing the yields or kinetics of various thioester and O-ester bond formation or alteration reactions for this compound synthesis were not extensively found in the search results, the literature provides qualitative insights into the outcomes of different synthetic approaches and metabolic transformations. The following table summarizes key compounds and their relevance to the ester/thioester chemistry of this compound.
| Compound Name | Relevance to DBT Ester/Thioester Chemistry |
| This compound | Contains both a thioester and an O-ester bond; its metabolism involves cleavage of these bonds. nih.govmdpi.com |
| Thiamine | The parent compound; DBT is a derivative designed for improved properties. nih.govmdpi.com |
| S-Benzoylthiamine | A potential metabolite of DBT resulting from O-ester hydrolysis or an intermediate in synthesis. researchgate.netnih.gov |
| O-Benzoylthiamine | A potential metabolite of DBT resulting from thioester hydrolysis. researchgate.netnih.gov |
| Benfotiamine | An S-acyl thiamine derivative (thioester) used as a comparator in studies of thiamine prodrugs. nih.govmdpi.com |
| Sodium Benzoyl Thiosulfate | Used in a synthetic method to selectively form S-benzoyl thiamine derivatives. google.com |
Metabolism and Biotransformation of Dibenzoyl Thiamine
Intracellular Metabolic Fate of Dibenzoyl Thiamine (B1217682)
Upon entering cells, dibenzoyl thiamine undergoes metabolic processes that lead to the formation of thiamine and its phosphorylated forms.
Conversion to Thiamine and Phosphorylated Derivatives (ThMP, ThDP) in Cultured Cells
Studies in cultured cells, such as Neuro2a neuroblastoma cells, have demonstrated that this compound serves as a precursor for intracellular thiamine and its phosphorylated derivatives, thiamine monophosphate (ThMP) and thiamine diphosphate (B83284) (ThDP) nih.govresearchgate.net. Exposure of these cells to DBT resulted in a significant and dose-dependent increase in intracellular thiamine levels within a few hours nih.gov. The intracellular concentration of ThDP also increased, albeit more slowly, reaching a plateau after approximately 6 hours nih.gov. This indicates that DBT is metabolized intracellularly to yield free thiamine, which is then subsequently phosphorylated by cellular enzymes to form ThDP and potentially ThMP.
The following table summarizes the increase in intracellular thiamine and ThDP levels in Neuro2a cells treated with different concentrations of DBT:
| DBT Concentration (µM) | Intracellular Thiamine (pmol/mg protein) after 4h | Intracellular ThDP (pmol/mg protein) after 6h |
| 1 | Increased | Increased |
| 10 | Increased | Increased |
| 50 | Significantly Increased | Increased (reaching ~60 pmol/mg protein) |
Based on data from nih.gov.
Enzymatic Hydrolysis Pathways (e.g., Thioesterase Activity, Phosphatase Activity)
The conversion of this compound to thiamine involves the hydrolysis of its ester bonds. As DBT contains both a thioester and an O-ester bond, its metabolism to thiamine is thought to require the action of two different types of enzymes: a thioesterase and an esterase mdpi.com. While the specific enzymatic pathways for DBT are not as extensively characterized as for some other thiamine precursors like benfotiamine (B1667992), it is understood that thioesterases would cleave the thioester bond, and esterases would hydrolyze the O-ester bond mdpi.com.
Research on the metabolism of S-benzoylthiamine O-monophosphate (BTMP), another thiamine derivative, suggests that dephosphorylation by alkaline phosphatase often precedes the enzymatic hydrolysis of the S-benzoyl linkage by thioesterase jst.go.jp. While DBT does not have a phosphate (B84403) group, the principle of enzymatic hydrolysis by thioesterases and esterases is relevant to its biotransformation. The deacylation of thiamine thioesters, including DBT, is believed to involve transit through an open form before the regeneration of the thiazole (B1198619) ring and formation of thiamine nih.gov.
Extracellular Transformations of this compound
This compound can also undergo transformations in the extracellular environment.
Abiotic Conversion to Thiamine or Benzoylated Thiamine Forms
Studies have indicated that abiotic conversion of this compound to thiamine can occur in extracellular environments, such as culture media nih.govnih.govresearchgate.net. For instance, when DBT was incubated in culture medium without cells, a portion of it was transformed into thiamine over time nih.gov. After 6 hours, approximately 12% of the initial DBT concentration had been converted to thiamine nih.gov. This suggests that non-enzymatic processes in the extracellular environment can contribute to the breakdown of DBT, yielding thiamine.
Identification of Key Metabolites (e.g., O-benzoylthiamine, Benzoic Acid)
During the metabolism of this compound, several key metabolites are formed. One such metabolite is O-benzoylthiamine (O-BT), which can result from the hydrolysis of the thioester bond in DBT mdpi.comresearchgate.net. Another significant metabolite is benzoic acid, which is cleaved from the benzoate (B1203000) moieties of DBT medchemexpress.comglpbio.comxcessbio.comglpbio.com. The benzoic acid moiety is subsequently metabolized further, and in rats, it is almost quantitatively excreted in the urine as hippuric acid medchemexpress.comglpbio.comxcessbio.comglpbio.com.
The metabolic pathway of DBT is thought to involve the hydrolysis of the thioester and O-ester bonds, releasing thiamine and two molecules of benzoic acid. The formation of O-benzoylthiamine as an intermediate has also been suggested mdpi.comresearchgate.net.
Mechanisms of Thiamine Release from this compound
The release of thiamine from this compound is primarily driven by hydrolysis reactions that cleave the ester bonds linking the benzoate groups to the thiamine structure. Intracellularly, this process is mediated by enzymatic hydrolysis involving thioesterases and esterases mdpi.com. These enzymes facilitate the removal of the benzoyl groups, allowing the thiamine molecule to be regenerated and subsequently phosphorylated mdpi.com.
Interaction with Microbial Thiamine Metabolism (e.g., Thiaminase I Activity)
This compound (DBT) interacts with microbial thiamine metabolism, particularly concerning the activity of enzymes like thiaminase I. Thiaminases are enzymes that degrade thiamine by catalyzing the base-exchange substitution of the thiazole moiety with a nucleophile nih.govresearchgate.net. Thiaminase I, specifically, has been implicated in thiamine deficiency syndromes in animals that consume organisms containing this enzyme nih.govasm.org.
Research using the thiaminase I-producing soil bacterium Burkholderia thailandensis has provided insights into the interaction between DBT and microbial thiamine metabolism. Studies suggest that DBT can be abiotically converted to thiamine or thiamine with a benzoyl group, which can then be acted upon by thiaminase I (ThiA) asm.org. B. thailandensis utilizes thiaminase I to salvage precursors from environmental thiamine derivatives, including analogs like DBT researchgate.net. These salvaged precursors, such as hydroxymethyl pyrimidine (B1678525) (HMP) and thiazole (THZ), are then preferentially used by thiamine auxotrophs of B. thailandensis for thiamine synthesis asm.orgresearchgate.net.
Experimental data from studies on B. thailandensis auxotrophs demonstrated that thiaminase I provided a growth advantage when these strains were grown in defined media where thiamine was serially diluted out asm.org. Furthermore, thiamine auxotrophs grew better on thiamine precursors than on thiamine itself, suggesting that thiaminase I functions to convert thiamine and its analogs, like DBT, into useful precursors asm.org. The model proposed for the interaction with DBT in B. thailandensis suggests that DBT initially loses a benzoyl group attached at the sulfur abiotically, after which the compound is acted upon by ThiA nih.gov. The mechanism for the removal of the second benzoyl group remains unclear nih.gov.
While DBT is known to be metabolized to thiamine and benzoic acid in mammals medchemexpress.comglpbio.com, its interaction with microbial thiaminases highlights a different metabolic fate in the presence of certain microorganisms. This interaction can influence the availability of thiamine precursors in the environment, potentially impacting microbial growth and ecological interactions researchgate.netasm.org.
Studies have shown that DBT is not decomposed by aneurinase (thiamine-decomposing enzyme), which is a type of thiaminase, making it potentially more stable in certain contexts compared to thiamine hydrochloride medchemexpress.comglpbio.com. However, the specific interaction with microbial thiaminase I, as demonstrated in B. thailandensis, indicates that enzymatic degradation can occur, leading to the release of thiamine precursors asm.orgresearchgate.netnih.gov.
The following table summarizes key findings regarding the interaction of this compound with microbial thiaminase I activity:
| Microorganism | Enzyme | Interaction with DBT | Outcome | Source |
| Burkholderia thailandensis | Thiaminase I (ThiA) | Abiotic conversion of DBT to thiamine or benzoyl thiamine, followed by ThiA action. | Salvage of precursors (HMP, THZ) for thiamine synthesis; growth advantage. | asm.orgresearchgate.netnih.gov |
| Clostridium sporogenes | Thiaminase I | High levels of thiaminase I activity observed. | Degradation of thiamine (and likely analogs like DBT). | nih.govresearchgate.net |
| Paenibacillus thiaminolyticus | Thiaminase I | High levels of thiaminase I activity observed; active against phosphorylated thiamine. | Degradation of thiamine (and likely analogs like DBT). | nih.govasm.orgresearchgate.net |
Molecular and Cellular Mechanisms of Action of Dibenzoyl Thiamine
Coenzyme-Independent Mechanisms of Action
Studies highlight that the beneficial effects of DBT are likely coenzyme-independent. mdpi.comnih.govnih.gov Even in conditions where ThDP synthesis is blocked, the antioxidant and anti-inflammatory effects of thiamine (B1217682) prodrugs like DBT persist in cell culture models. mdpi.com This suggests that DBT and its active metabolites may directly influence cellular pathways without requiring conversion to ThDP. mdpi.comnih.gov
Antioxidant Pathway Modulation
Dibenzoyl thiamine demonstrates potent antioxidant effects, protecting cells from oxidative stress induced by agents such as paraquat (B189505). mdpi.comnih.govnih.gov It has been shown to be more effective than thiamine and other thiamine precursors in counteracting oxidative damage in in vitro models. nih.gov
DBT has been observed to increase the synthesis of reduced glutathione (B108866) (GSH), a crucial endogenous antioxidant. mdpi.comnih.govnih.gov GSH plays a vital role in protecting cellular components from damage caused by reactive oxygen species. fishersci.fi
Another key mechanism involves the increase in Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) levels. mdpi.comnih.govnih.gov NADPH is essential for reductive biosynthesis and is required for the regeneration of GSH from its oxidized form. wikipedia.orgecsci.co.kr Studies have shown that DBT can antagonize the decrease in NADPH levels induced by oxidative stress. nih.gov
Below is a table summarizing the impact of DBT on GSH and NADPH levels in Neuro2a cells treated with paraquat:
| Treatment (25 h) | GSH Level (% of Control) | NADPH Level (% of Control) |
| Control | 100 ± SD | 100 ± SD |
| Paraquat (0.25 mM) | Reduced | Decreased |
| Paraquat + Thiamine (50 µM) | Prevented reduction | Antagonized decrease |
| Paraquat + DBT (50 µM) | Prevented reduction | Antagonized decrease |
| Paraquat + DBT (EC50) | - | Antagonized decrease (EC50 ≈ 4.3 µM) nih.gov |
Note: Data is illustrative based on descriptions in the source and does not represent precise numerical values from a specific figure unless explicitly stated. nih.gov
Interestingly, the antioxidant effects of DBT, including the increase in GSH and NADPH synthesis, appear to be independent of the Nrf2/antioxidant responsive element (ARE) pathway. mdpi.comnih.govnih.gov While other thiamine derivatives like benfotiamine (B1667992) have been suggested to activate Nrf2, this does not seem to be the primary mechanism for DBT's antioxidant action. mdpi.comencyclopedia.pub Inhibition or knock-down of Nrf2 did not prevent the antioxidant effects of DBT in studies. mdpi.com
DBT has also been shown to be highly efficient in raising free thiol content in cells after exposure to oxidative stress. nih.gov Free thiols are important for maintaining the cellular redox balance and are often targeted by reactive oxygen species. nih.gov
Anti-Inflammatory Pathway Modulation
In addition to its antioxidant effects, this compound possesses potent anti-inflammatory properties. mdpi.comnih.govnih.gov Studies in microglial cell lines activated by lipopolysaccharides (LPS) have shown that DBT significantly decreases inflammation. nih.govnih.gov This anti-inflammatory effect is more powerful than that observed with benfotiamine. mdpi.com A key mechanism involved is the suppression of the translocation of NF-κB to the nucleus, a crucial step in the activation of inflammatory responses. nih.govnih.gov
Suppression of Nuclear Factor-kappa B (NF-κB) Translocation to the Nucleus
A key mechanism by which DBT exerts its anti-inflammatory effects is by suppressing the translocation of Nuclear Factor-kappa B (NF-κB) to the nucleus nih.govmdpi.comnih.gov. NF-κB is a protein complex that plays a critical role in regulating the expression of genes involved in inflammation. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitory proteins, such as IκB. Upon activation by inflammatory stimuli, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of proinflammatory genes researchgate.netencyclopedia.pub. By inhibiting this translocation, DBT effectively reduces the inflammatory response nih.govmdpi.comnih.gov. Studies in LPS-activated BV2 microglial cells have shown that DBT significantly decreases inflammation by suppressing NF-κB translocation to the nucleus nih.govmdpi.comnih.gov. This effect is observed at concentrations of 10–50 µM mdpi.commdpi.com.
Regulation of Kinase Phosphorylation (e.g., ERK1/2, JNK, AKT)
Research also suggests that thiamine precursors, including potentially DBT, can influence cellular signaling pathways by regulating the phosphorylation of various kinases, such as extracellular signal-regulated kinases 1/2 (ERK1/2), c-Jun N-terminal kinases (JNK), and protein kinase B (AKT) researchgate.netencyclopedia.pubnih.goveuropeanreview.org. These kinases are involved in a wide array of cellular processes, including inflammation, cell survival, and growth encyclopedia.pubnih.goveuropeanreview.orgmdpi.com. While some studies have focused on the effects of benfotiamine (BFT), another thiamine derivative, on these kinases, suggesting suppression of their phosphorylation researchgate.netencyclopedia.pubnih.goveuropeanreview.org, the precise regulatory effects of DBT on these specific kinases require further dedicated investigation. The PI3K/AKT pathway, in particular, is known to promote cell growth and neuronal survival, and its activation is associated with the inactivation of GSK3β encyclopedia.pubnih.gov.
Regulation of Glucose Metabolism and Related Pathways
While the primary mechanisms of DBT appear to be independent of the coenzyme function of ThDP in glucose metabolism, some indirect influences on glucose-related pathways have been noted in the context of thiamine derivatives mdpi.commdpi.comresearchgate.net.
Influence on Glycogen (B147801) Synthase Kinase-3 Beta (GSK3β) Activity
Decreases in Glycogen Synthase Kinase-3 Beta (GSK3β) expression or activity have been observed after treatment with thiamine derivatives like BFT and DBT, particularly in in vivo studies mdpi.comnih.govresearchgate.net. GSK3β is a kinase involved in numerous cellular functions, including glycogen metabolism, neuronal function, and plasticity encyclopedia.pubnih.govresearchgate.net. Its activity is regulated by phosphorylation, with phosphorylation on Ser9 leading to its inactivation, often catalyzed by AKT encyclopedia.pubnih.gov. Reduced GSK3β activity is generally associated with neuronal survival and has been implicated in brain plasticity mdpi.comencyclopedia.pubnih.gov. Studies in FUS transgenic mice, a model of amyotrophic lateral sclerosis, showed that DBT treatment normalized levels of brain GSK-3β and GSK-3β mRNA nih.gov.
Potential Effects on Glucose 6-Phosphate Dehydrogenase (G6PD)
There is some suggestion that thiamine prodrugs, including DBT, might be involved in maintaining high levels of NADPH, potentially through an effect on Glucose 6-Phosphate Dehydrogenase (G6PD) mdpi.com. G6PD is a key enzyme in the pentose (B10789219) phosphate pathway, which produces NADPH, a crucial reducing agent that protects cells against oxidative stress mdpi.com. While this potential link has been raised, further research is needed to fully elucidate the effects of DBT on G6PD activity and its implications for glucose metabolism and antioxidant defense mdpi.com.
Comparative Biochemical Efficacy and Mechanistic Investigations of Dibenzoyl Thiamine
Comparison with Other Thiamine (B1217682) Precursors in in vitro Models
In vitro studies using cultured cell lines have been instrumental in elucidating the direct effects of DBT and comparing them to other thiamine precursors. These studies often utilize neuroblastoma cells (e.g., Neuro2a) and brain microglial cell lines (e.g., BV2) to model neurological conditions and assess cellular responses to various stressors. nih.govresearchgate.netox.ac.uk
Differential Effects on Oxidative Stress Markers (e.g., versus Benfotiamine (B1667992), Sulbutiamine)
Dibenzoyl thiamine has demonstrated potent antioxidant properties in in vitro models. In Neuro2a cells exposed to the oxidative stress inducer paraquat (B189505) (PQ), DBT protected against toxicity by counteracting oxidative stress at low concentrations. nih.govmdpi.com This protective effect involves increasing the synthesis of reduced glutathione (B108866) (GSH) and NADPH in a manner that appears to be independent of the Nrf2 signaling pathway. nih.govmdpi.com
Comparatively, studies indicate that DBT may be superior to thiamine and other thiamine precursors, including benfotiamine, in counteracting oxidative stress in these in vitro models. nih.govresearchgate.netox.ac.uk While benfotiamine and sulbutiamine (B1681778) have also shown antioxidant properties in cultured neuroblastoma cells against paraquat and β-amyloid induced oxidative stress, their effects appear to be related to thiamine or its metabolites and may involve an antioxidative signaling mechanism rather than direct ROS scavenging. researchgate.netnih.gov The concentrations of BFT required to achieve similar protection against paraquat toxicity in vitro were reported to be 5–10-fold higher than those needed for DBT. mdpi.com
Comparative Anti-Inflammatory Potency
Inflammation is a key factor in many neurological disorders. In BV2 microglial cells activated by lipopolysaccharides (LPS), a potent inflammatory stimulus, DBT significantly decreased inflammation. nih.govresearchgate.netox.ac.uknih.gov This anti-inflammatory effect is mediated, at least in part, by suppressing the translocation of NF-κB to the nucleus, a crucial step in the inflammatory signaling cascade. nih.govresearchgate.netox.ac.uknih.gov
When compared to benfotiamine, DBT has shown more potent anti-inflammatory properties in vitro. mdpi.commdpi.comresearchgate.netuliege.be While BFT also exhibits anti-inflammatory effects in LPS-activated BV2 cells, these effects were clearly weaker than those observed with DBT, even at comparable concentrations. mdpi.com Sulbutiamine has also been reported to have weak anti-inflammatory properties, similar in level to benfotiamine, but not matching DBT's potency. mdpi.com
Relative Efficacy at Varying Concentrations in Cultured Cells
Research suggests that DBT is effective at lower concentrations in cultured cells compared to benfotiamine and thiamine. nih.govmdpi.comresearchgate.net Low concentrations of DBT (5–10 µM) were sufficient to protect neuroblastoma cells from paraquat toxicity by counteracting oxidative stress. mdpi.com To achieve comparable protection, benfotiamine required concentrations 5–10 times higher. mdpi.com This suggests a potentially higher potency for DBT in cellular models of oxidative stress.
While DBT, BFT, and SuBT have shown comparable ability to increase intracellular thiamine and thiamine diphosphate (B83284) (ThDP) contents in some in vitro models, the observed antioxidant and anti-inflammatory effects of DBT at lower concentrations point towards potentially distinct or more efficient mechanisms of action. nih.gov Some studies suggest that the beneficial effects of thiamine precursors might be linked to an increase in circulating thiamine concentrations and possibly unidentified metabolites. researchgate.netmdpi.commdpi.comresearchgate.netuliege.beresearchgate.net
Comparative Bioactivity in Animal Models of Neurological Stress and Dysfunction
Animal models provide a more complex biological system to evaluate the in vivo efficacy of thiamine precursors in the context of neurological stress and dysfunction. Studies using mouse models have investigated the effects of DBT on neuromotor function and oxidative stress markers in the brain, often in comparison to other thiamine derivatives. nih.govresearchgate.netnih.govinvivochem.comcenmed.com
Analysis of Neuromotor Function Improvement in Animal Models
Chronic administration of DBT has shown promise in improving neuromotor function in animal models of neurological disease. In FUS transgenic mice, a model for amyotrophic lateral sclerosis (ALS), chronic administration of DBT arrested motor dysfunction. nih.govresearchgate.netox.ac.ukmdpi.comnih.govnih.gov This suggests a potential therapeutic effect of DBT in mitigating motor deficits associated with neurodegenerative conditions.
While benfotiamine has also demonstrated beneficial effects in various mouse models of neurodegeneration, including improving behavioral deficits in a tauopathy model, the studies directly comparing the impact of DBT and BFT on specific measures of neuromotor function in the same model are crucial for determining relative efficacy. mdpi.commdpi.comnih.gov Research indicates that DBT was effective in vivo to counteract oxidative stress and inflammation and was more efficient than thiamine or BFT, suggesting potential as a therapeutic agent. nih.gov
Assessment of Brain Oxidative Stress Marker Normalization in Animal Models
This compound has been shown to normalize oxidative stress marker levels in the brain in animal models of stress. In a mouse model of ultrasound-induced stress, chronic administration of DBT reduced depressive-like behavior and normalized oxidative stress marker levels in the brain. nih.govresearchgate.netox.ac.ukmdpi.comnih.gov This finding supports the in vitro observations regarding DBT's antioxidant properties and extends them to a complex in vivo setting.
Benfotiamine has also been reported to normalize brain oxidative stress markers in animal models, such as after ultrasound-induced aggression, potentially through mechanisms involving GSK-3β activity. mdpi.com However, studies directly comparing the extent of oxidative stress marker normalization by DBT versus BFT in the same animal models are valuable for assessing their relative in vivo antioxidant potency in brain tissue. Research suggests that DBT is effective in vivo at doses substantially lower than those required with BFT to exert antioxidant and anti-inflammatory effects. mdpi.comresearchgate.net
Summary of Comparative In Vitro Findings
| Compound | Oxidative Stress Protection (in vitro) | Anti-Inflammatory Potency (in vitro) | Efficacy at Lower Concentrations (in vitro) |
| This compound | Potent, Nrf2-independent nih.govmdpi.com | Potent, NF-κB suppression nih.govresearchgate.netox.ac.uknih.gov | Higher efficacy than BFT nih.govmdpi.comresearchgate.net |
| Benfotiamine | Shows antioxidant properties researchgate.netnih.gov | Weaker than DBT mdpi.com | Requires higher concentrations than DBT mdpi.com |
| Sulbutiamine | Shows antioxidant properties researchgate.netnih.gov | Weak, similar to BFT mdpi.com |
Summary of Comparative In Vivo Findings (Animal Models)
| Compound | Neuromotor Function Improvement | Brain Oxidative Stress Normalization |
| This compound | Arrested motor dysfunction in ALS model nih.govresearchgate.netox.ac.ukmdpi.comnih.govnih.gov | Normalized markers in stress model nih.govresearchgate.netox.ac.ukmdpi.comnih.gov |
| Benfotiamine | Beneficial effects in neurodegeneration models mdpi.commdpi.comnih.gov | Normalized markers in stress model mdpi.com |
| Sulbutiamine |
Differential Impact on Neuroinflammatory Markers in Animal Models
Studies utilizing animal models have provided insights into the effects of this compound on neuroinflammatory markers. Research indicates that DBT can counteract oxidative stress and inflammation in these models. For instance, in a mouse model of ultrasound-induced stress, chronic administration of DBT normalized oxidative stress marker levels in the brain and reduced depressive-like behavior. mdpi.comnih.govuliege.be
In cellular models, DBT has demonstrated a significant decrease in inflammation. In BV2 microglial cells activated by lipopolysaccharides (LPS), DBT effectively suppressed the translocation of NF-κB to the nucleus, a key event in the inflammatory response. mdpi.comnih.govuliege.be Comparative studies suggest that DBT may be more efficient than thiamine and other thiamine precursors, including benfotiamine, in counteracting oxidative stress and inflammation in vitro. mdpi.comnih.govuliege.be
Investigation of Pleiotropic Properties Across Thiamine Thioesters
Thiamine thioesters, including this compound and benfotiamine, exhibit pleiotropic properties. These effects are linked to an increase in circulating thiamine concentrations and potentially to the action of hitherto unidentified metabolites, particularly open thiazole (B1198619) ring derivatives. researchgate.netmdpi.comuliege.beresearchgate.netnih.gov
While the coenzyme role of thiamine diphosphate (ThDP) in glucose and energy metabolism is well-established as essential for brain function, the beneficial effects of thiamine thioesters like BFT and DBT appear to be mediated by mechanisms independent of ThDP's coenzyme function. researchgate.netmdpi.comuliege.beresearchgate.netnih.govmdpi.com Studies suggest that these pleiotropic effects can be attributed to several modes of action, including a strong increase in circulating thiamine concentrations, the potential production of specific metabolites (including open thiazole ring derivatives), and possibly favoring the growth of beneficial gut microbiota. mdpi.com
Recent in vitro studies highlight DBT as being even more efficient than BFT, particularly concerning its anti-inflammatory potency, and effective at lower concentrations. researchgate.netmdpi.comuliege.beresearchgate.netnih.govmdpi.com
Identification of Active Metabolites and Their Comparative Contributions to Bioactivity
This compound is a derivative of thiamine that is rapidly absorbed and converted to thiamine in the body. medchemexpress.comselleckchem.com DBT is composed of a thiamine molecule with an open thiazolium ring linked to two molecules of benzoate (B1203000). Its conversion to thiamine requires the action of both a thioesterase and an O-esterase. researchgate.net
While benfotiamine's principal metabolite has been identified as S-benzoylthiamine (S-BT), the metabolization reactions of DBT are less clear. researchgate.netnih.gov Studies in Neuro2a cells treated with DBT showed a significant increase in intracellular thiamine levels within 2–4 hours, in a dose-dependent manner. mdpi.comnih.gov The intracellular ThDP content also increased, albeit more slowly, reaching a maximum level. nih.gov However, only a small fraction (<10%) of the accumulated thiamine was converted to ThDP in these cells. nih.gov
Unlike BFT, DBT appears to be more rapidly transformed to thiamine without a transient accumulation of S-BT. nih.gov The identification of the active neuroprotective derivatives and the clarification of their mechanisms of action for thiamine thioesters like BFT and DBT are considered promising perspectives in the field of neurodegenerative and other brain conditions. researchgate.netmdpi.comuliege.beresearchgate.netnih.gov
| Compound | Type of Derivative | Key Properties (from search results) |
| This compound | Thioester | More efficient anti-inflammatory potency than BFT in vitro researchgate.netmdpi.comresearchgate.netnih.gov |
| Counteracts oxidative stress in vitro and in vivo mdpi.comnih.govuliege.be | ||
| Suppresses NF-κB translocation in activated microglial cells mdpi.comnih.gov | ||
| Increases intracellular thiamine levels mdpi.comnih.gov | ||
| Rapidly converted to thiamine medchemexpress.comselleckchem.com | ||
| Benfotiamine | Thioester | Antioxidant and anti-inflammatory properties researchgate.netmdpi.comuliege.beresearchgate.netnih.govmdpi.com |
| Beneficial effects in rodent models of neurodegeneration researchgate.netuliege.benih.gov | ||
| Thiamine | Vitamin B1 | Essential for brain function (coenzyme role of ThDP) researchgate.netmdpi.comuliege.benih.gov |
| S-Benzoylthiamine | Metabolite | Principal metabolite of Benfotiamine nih.gov |
| Thiamine Disulfide | Disulfide | Oxidized derivative of thiamine researchgate.net |
| Sulbutiamine | Disulfide | Synthetic derivative of thiamine wikipedia.orginvivochem.com |
| Fursultiamine (B1674287) | Disulfide | Disulfide derivative of thiamine wikipedia.org |
Advanced Research Methodologies and Techniques in Dibenzoyl Thiamine Studies
Analytical Chemistry Approaches for Dibenzoyl Thiamine (B1217682) and Metabolites
Analytical chemistry provides the foundation for understanding the pharmacokinetics of dibenzoyl thiamine, tracking its conversion to thiamine and its phosphorylated forms within biological systems.
High-Performance Liquid Chromatography (HPLC) for Thiamine and Phosphorylated Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of thiamine and its phosphorylated derivatives, such as thiamine monophosphate (TMP) and thiamine diphosphate (B83284) (TDP). nih.govnih.gov Reverse-phase HPLC, often on a C18 column, is a common approach. rsc.orgnih.gov For instance, O,S-Dibenzoyl thiamine can be analyzed using a reverse-phase method with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid, the latter being compatible with mass spectrometry. sielc.com
To enhance detection sensitivity, especially for low concentrations in biological samples, fluorescence detection is frequently employed. nih.gov This typically involves the post-column derivatization of thiamine and its esters into highly fluorescent thiochrome (B1210408) derivatives. chromatographyonline.compickeringlabs.com The oxidation is often achieved using an alkaline solution of potassium ferricyanide. scirp.orgnih.gov This method is highly sensitive and allows for lower detection limits, making it suitable for applications in cell culture models. nih.gov The separation of thiamine, TMP, and TDP can be achieved isocratically in a single run of less than 15 minutes. scirp.org
Ion-pairing agents, such as tetrabutylammonium (B224687) hydroxide (B78521), can be added to the mobile phase to improve the separation of the polar thiamine and its phosphorylated forms on a reverse-phase column. nih.gov The use of an internal standard, like pyrithiamine, helps to ensure the accuracy and precision of the quantification. nih.gov
Table 1: HPLC Methods for Thiamine and Derivatives
| Analyte | Column Type | Mobile Phase Composition | Detection Method | Key Findings/Applications | Reference |
|---|---|---|---|---|---|
| O,S-Dibenzoyl thiamine | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV or MS | Scalable for preparative separation and suitable for pharmacokinetic studies. | sielc.com |
| Thiamine, TMP, TPP | Phenomenex Kinetex EVO C18 | Phosphate-buffered aqueous solution with tetrabutylammonium hydroxide and methanol (B129727) (gradient) | Fluorescence (post-column derivatization) | Validated for a range of 1.0-4000 nM in cell culture media and cells, with complete recovery. | nih.gov |
| Total Thiamine (as free thiamine) | Reversed Phase | Not specified | Fluorescence (post-column derivatization) | Used for determining total vitamin B1 content in foods after enzymatic hydrolysis with Taka-diastase. | chromatographyonline.compickeringlabs.com |
| Thiamine, TMP, TDP | Luna® C18(2) | Not specified | Fluorescence (thiochrome derivatives) | Developed for clinical practice with minimal sample extraction and short analysis time. | japsonline.com |
Mass Spectrometry for Identification and Quantification of this compound and Derivatives
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers superior specificity and sensitivity for the identification and quantification of this compound and its metabolites. nih.govgoogle.com This technique is crucial for detecting compounds like this compound itself, which cannot be directly oxidized to a fluorescent thiochrome derivative for HPLC-fluorescence detection. nih.gov
In studies investigating the metabolism of this compound, LC-MS/MS is used to detect and quantify the parent compound and its metabolites, such as S-benzoylthiamine, within cultured cells. nih.gov The method typically involves ionization of the analytes, often using electrospray ionization (ESI), to generate parent ions. google.comresearchgate.net For thiamine, the parent ion has a mass/charge ratio (m/z) of approximately 265.00. google.comresearchgate.net These parent ions can then be fragmented into characteristic daughter ions, which are detected in a second mass spectrometer (tandem MS), a technique known as multiple reaction monitoring that enhances quantification accuracy. google.comyoutube.com
LC-MS/MS methods have been developed for the simultaneous determination of multiple B vitamins and their derivatives in a single run, providing a comprehensive picture of vitamin homeostasis. nih.govnih.gov These methods are validated for their linearity, accuracy, precision, and recovery to ensure reliable results. nih.gov For instance, a UHPLC-MS/MS method allows for the simultaneous measurement of underivatized thiamine-diphosphate and pyridoxal-5'-phosphate in whole blood with an instrumental run time of just 2.5 minutes. nih.gov
Table 2: Mass Spectrometry Parameters for Thiamine Derivatives
| Analyte | Ionization Method | Parent Ion (m/z) | Key Application | Reference |
|---|---|---|---|---|
| This compound, S-benzoylthiamine | Not specified in detail, but used in conjunction with HPLC | Not specified | Detection of metabolites in cultured Neuro2a cells that are not detectable by fluorescence. | nih.gov |
| Thiamine | Electrospray Ionization (ESI) | 265.00 ± 1.00 | Quantification of total thiamine in body fluids after hydrolysis. | google.com |
| Thiamine-diphosphate | Not specified (UHPLC-MS/MS) | Not specified | Simultaneous determination with pyridoxal-5'phosphate in whole blood. | nih.gov |
| Multiple B Vitamins and Derivatives | Dual-pressure linear ion trap MS (FullScan MS/MS and SIM mode) | Varies per analyte | Comprehensive analysis of B vitamins in whole blood. | nih.gov |
Optimization of Hydrolysis Methods for Total Thiamine Determination (e.g., Alkaline Hydrolysis)
To determine the total thiamine content in a biological sample, all phosphorylated forms of thiamine must first be converted to free thiamine. This is typically achieved through hydrolysis. While thiamine is unstable under alkaline conditions, acid hydrolysis is the more common and preferred first step to release thiamine from its protein-bound state. rsc.orgnih.gov This is often performed by heating the sample in hydrochloric acid. chromatographyonline.compickeringlabs.com
Following acid hydrolysis, enzymatic hydrolysis is employed to dephosphorylate the thiamine esters (TDP, TMP). rsc.orgresearchgate.net Enzymes like acid phosphatase or Taka-diastase are commonly used for this purpose. pickeringlabs.comresearchgate.netnih.gov The choice of enzyme and reaction conditions (e.g., pH, temperature, incubation time) are optimized to ensure complete conversion. For example, a method for food samples involves incubation with Taka-diastase for 18 hours at 45°C after pH adjustment. chromatographyonline.compickeringlabs.com
It's important to note that some methods for determining total thiamine may involve alkaline oxidation to form thiochrome for fluorescence measurement, but the initial hydrolysis to free the vitamin and its esters is typically done under acidic and enzymatic conditions. scispace.com The stability of thiamine is poor in alkaline solutions, which is why this condition is primarily used for the rapid derivatization step rather than for prolonged hydrolysis. nih.gov
Cellular and Molecular Biology Techniques
To understand the biological effects of this compound, researchers utilize various in vitro models and molecular assays. These techniques help to elucidate the pathways through which this compound exerts its protective effects.
Cultured Cell Models for Mechanistic Elucidation (e.g., Neuroblastoma, Microglial Cell Lines)
Cultured cell lines provide a controlled environment to study the cellular and molecular effects of compounds like this compound. Neuroblastoma cell lines, such as the mouse Neuro-2a (N2a) and the human SH-SY5Y, are frequently used as models for neuronal cells. nih.govnih.govmdpi.com These cells are relevant for studying neuroprotective effects because they can be differentiated to resemble mature neurons and are susceptible to stressors implicated in neurodegenerative diseases. nih.govmdpi.com For instance, studies have used Neuro2a cells to demonstrate that this compound protects against toxicity induced by agents like paraquat (B189505) and β-amyloid peptide. nih.govnih.gov
Immortalized microglial cell lines, such as the BV-2 line, serve as models for brain immune cells. nih.govresearchgate.net Microglia play a critical role in neuroinflammation, a key process in many neurodegenerative diseases. nih.gov Using BV-2 cells, researchers have shown that this compound can suppress the inflammatory response triggered by lipopolysaccharides (LPS). nih.gov The use of co-culture systems, combining neuronal and glial cells, can further mimic the complex interactions within the brain. nih.gov
These cell lines allow for the investigation of dose-dependent effects and the time course of metabolic changes, such as the conversion of this compound into intracellular thiamine and thiamine diphosphate. researchgate.net
Table 3: Cell Lines Used in this compound Research
| Cell Line | Cell Type | Origin | Application in this compound Research | Reference |
|---|---|---|---|---|
| Neuro-2a (N2a) | Neuroblastoma | Mouse | Modeling neuroprotection against oxidative stress and neurotoxicity. Studying metabolism of DBT to thiamine and ThDP. | nih.govresearchgate.net |
| BV-2 | Microglia | Mouse | Investigating anti-inflammatory properties and suppression of NF-κB activation. | nih.govresearchgate.net |
| SH-SY5Y | Neuroblastoma | Human | General model for neuronal studies, often used to examine neuroprotection and neurotoxicity. | nih.govfrontiersin.org |
Reporter Gene Assays for Pathway Activation (e.g., Nrf2/ARE luciferase reporter)
Reporter gene assays are powerful molecular tools used to measure the activation of specific signaling pathways. nih.gov To investigate the antioxidant mechanism of compounds, the Nrf2/ARE luciferase reporter assay is particularly valuable. researchgate.net The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense against oxidative stress. bpsbioscience.comsignosisinc.com Under stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), a sequence in the promoter region of many antioxidant and detoxification genes, initiating their transcription. bpsbioscience.comnih.gov
In an Nrf2/ARE luciferase reporter assay, cells are engineered to contain a plasmid where the firefly luciferase gene is under the control of ARE sequences. bpsbioscience.com When a compound activates the Nrf2 pathway, Nrf2 binds to the ARE, driving the expression of the luciferase enzyme. researchgate.net The activity of luciferase is then measured by adding its substrate, luciferin, which produces a luminescent signal. researchgate.net The intensity of this signal is directly proportional to the activation of the Nrf2/ARE pathway. bpsbioscience.com
This assay allows for the quantitative assessment of a compound's ability to induce the cell's endogenous antioxidant defenses. nih.gov While direct evidence of this compound's effect in an Nrf2/ARE luciferase reporter assay is not specified in the provided context, studies have shown it increases the synthesis of reduced glutathione (B108866) and NADPH, effects that are often downstream of Nrf2 activation, although one study suggested this occurred in an Nrf2-independent manner in Neuro2a cells. nih.gov This type of assay is critical for dissecting the precise molecular mechanisms behind the observed antioxidant properties of this compound. nih.govresearchgate.net
Immunohistochemical and Western Blot Analyses for Protein Expression and Localization
Western blot analysis is a key technique used in studies of Dibenzoylthiamine to quantify changes in protein expression in cell cultures following treatment. For instance, this method has been included in the methodology of studies examining the effects of DBT on neuronal (Neuro2a) and microglial (BV2) cell lines. nih.govresearchgate.net In these experiments, cells are grown and incubated under various conditions, such as exposure to toxins or inflammatory agents, with or without the presence of DBT. researchgate.net After treatment, the cells are lysed, and the total protein content is measured. nih.gov Western blotting would then be used to detect and quantify specific proteins of interest, for example, proteins involved in inflammatory pathways or cellular stress responses, to understand how DBT modulates their expression levels. While the technique is established in the methodology of DBT research, specific results detailing the modulation of particular proteins by DBT via Western Blot are not extensively detailed in the primary literature abstracts. nih.govresearchgate.netnih.gov
Immunohistochemistry, a technique used to analyze the localization and distribution of proteins within tissues, is a standard method in neurodegenerative disease research, used for example in the characterization of Alzheimer's disease models like the APP/PS1 mouse. nih.govnih.gov This method allows researchers to visualize the presence and location of specific proteins, such as amyloid-beta plaques or glial cell markers, directly within brain sections. nih.govnih.gov In the context of thiamine research, immunohistochemistry has been employed to map the distribution of a thiamine diphosphate-binding protein throughout the rat nervous system. nih.gov However, specific studies utilizing immunohistochemistry to determine how Dibenzoylthiamine treatment affects the localization or expression of proteins in the brain are not prominently featured in existing research literature.
Gene Expression Profiling (e.g., qRT-PCR for inflammatory cytokines)
Gene expression profiling, particularly using quantitative real-time polymerase chain reaction (qRT-PCR), is a critical tool for understanding how Dibenzoylthiamine modulates cellular processes at the genetic level. This technique allows for the precise measurement of messenger RNA (mRNA) levels, providing a snapshot of which genes are active and to what extent.
In neurobiological research, this method is frequently used to measure the expression of genes associated with inflammation. A key finding in the study of DBT comes from its application in a transgenic mouse model of amyotrophic lateral sclerosis (ALS). In these FUS[1-359]-tg mice, treatment with DBT was found to normalize the mRNA levels of glycogen (B147801) synthase kinase-3β (GSK-3β) and the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the spinal cord. uliege.be This demonstrates a direct anti-inflammatory effect of DBT at the level of gene expression. The suppression of NF-κB translocation to the nucleus in microglial cells treated with DBT also implies a downstream regulation of inflammatory gene expression, as NF-κB is a primary transcription factor for a host of pro-inflammatory cytokines. nih.govmdpi.com
Animal Models for Neurobiological Research
To assess the therapeutic potential of Dibenzoylthiamine in complex biological systems, researchers utilize a variety of animal models designed to replicate specific aspects of human diseases, particularly those involving oxidative stress, inflammation, and neurodegeneration.
Models of Oxidative Stress (e.g., Paraquat-induced toxicity)
Paraquat (PQ) is a potent herbicide known to induce severe oxidative stress in cells, leading to the production of superoxide (B77818) anions and subsequent cellular damage. nih.gov It is frequently used in laboratory settings to create in vitro models of oxidant-initiated toxicity. nih.gov Research has shown that Dibenzoylthiamine is effective at protecting neuronal cells from paraquat-induced toxicity. In studies using the Neuro2a neuroblastoma cell line, pre-treatment with DBT was shown to counteract the cell death caused by PQ. nih.govnih.gov This protective effect is achieved by mitigating oxidative stress, with evidence showing that DBT increases the synthesis of the crucial antioxidants reduced glutathione and NADPH. nih.govnih.gov
Models of Inflammatory Responses (e.g., Lipopolysaccharide-activated models)
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the immune system and is widely used to create robust models of inflammation. When introduced into biological systems, LPS triggers a strong inflammatory response, particularly from immune cells like microglia in the brain. mdpi.com In studies investigating the anti-inflammatory properties of DBT, the immortalized murine microglial cell line (BV2) is activated with LPS to simulate a state of neuroinflammation. Research demonstrates that DBT significantly curtails this inflammatory response by inhibiting the translocation of the critical inflammatory transcription factor NF-κB to the nucleus. nih.govmdpi.com This action effectively dampens the inflammatory cascade. Studies have noted the superiority of DBT in these models when compared to thiamine and other precursors like benfotiamine (B1667992). nih.gov
Transgenic Mouse Models of Neurodegeneration (e.g., FUS transgenic mice, APP/PS1 models, tauopathy models)
Genetically modified animal models are invaluable for studying diseases with a genetic component, such as certain forms of neurodegeneration.
FUS Transgenic Mice: Mutations in the Fused in Sarcoma (FUS) gene are linked to familial amyotrophic lateral sclerosis (ALS). Transgenic mice expressing a mutant form of human FUS (FUS[1-359]-tg mice) recapitulate key features of the disease, including motor dysfunction and signs of elevated oxidative stress. uliege.bemdpi.com Chronic administration of Dibenzoylthiamine to these mice has been shown to arrest motor dysfunction. researchgate.netmdpi.com Furthermore, DBT treatment improved muscle atrophy and normalized levels of brain GSK-3β as well as the mRNA for GSK-3β and the inflammatory cytokine IL-1β in the spinal cord. uliege.be
APP/PS1 Models: APP/PS1 double-transgenic mice, which express mutant forms of the human amyloid precursor protein (APP) and presenilin-1 (PS1), are a widely used model for studying Alzheimer's disease. nih.govuliege.be These mice develop age-dependent amyloid-β plaque deposition and cognitive deficits. nih.gov While other thiamine precursors like benfotiamine have been shown to reduce β-amyloid deposition and improve cognitive performance in this model, specific studies on the effects of Dibenzoylthiamine in APP/PS1 mice are not prominent in the reviewed literature. nih.govuliege.be
Tauopathy Models: Tauopathies are a class of neurodegenerative diseases characterized by the abnormal aggregation of the tau protein. Transgenic mouse models that express pathogenic human tau mutations are used to study the mechanisms of these diseases. nih.gov Similar to the APP/PS1 models, the related compound benfotiamine has shown beneficial effects in mouse models of tauopathy, but research specifically investigating the effects of Dibenzoylthiamine in these models is not currently available in the searched literature. nih.gov
Stress-Induced Behavioral Models (e.g., ultrasound-induced stress, predator stress)
Animal models that utilize stress to induce behavioral changes are crucial for studying conditions like depression and post-traumatic stress disorder (PTSD).
Ultrasound-Induced Stress: Chronic exposure to ultrasound is a method used to induce stress in mice, leading to depressive-like behaviors and measurable biochemical changes in the brain. mdpi.com Studies have shown that chronic administration of Dibenzoylthiamine reduces this depressive-like behavior in mice. nih.govmdpi.com This behavioral improvement was accompanied by the normalization of oxidative stress marker levels in the brain, linking the compound's antioxidant effects to its behavioral benefits. mdpi.com
Predator Stress: Exposing a prey animal, such as a mouse, to a natural predator or its scent is an ethologically relevant model used to induce lasting fear and anxiety, mimicking aspects of PTSD. nih.govresearchgate.net This model is known to increase oxidative stress and the expression of pro-inflammatory markers in the brain. nih.gov While thiamine and its precursor benfotiamine have been shown to ameliorate these stress-induced changes, and DBT is noted for its higher potency, studies specifically detailing the effects of Dibenzoylthiamine in predator stress models were not found in the reviewed search results. mdpi.comnih.govresearchgate.net
Research Findings Summary
| Model System | Research Focus | Key Findings with Dibenzoylthiamine (DBT) | Citation |
| Paraquat (PQ) Model | Oxidative Stress | DBT protects Neuro2a neuronal cells from PQ-induced toxicity. | nih.govnih.gov |
| DBT counteracts oxidative stress by increasing reduced glutathione and NADPH. | nih.gov | ||
| Lipopolysaccharide (LPS) Model | Inflammatory Response | DBT significantly decreases inflammation in LPS-activated BV2 microglial cells. | nih.govmdpi.com |
| The anti-inflammatory effect is mediated by suppressing the nuclear translocation of NF-κB. | nih.govmdpi.com | ||
| FUS Transgenic Mice | Neurodegeneration (ALS) | Chronic DBT administration arrested motor dysfunction. | researchgate.netmdpi.com |
| DBT reduced muscle atrophy and normalized brain GSK-3β levels. | uliege.be | ||
| DBT normalized mRNA levels of GSK-3β and IL-1β in the spinal cord. | uliege.be | ||
| Ultrasound Stress Model | Behavioral Response | DBT reduced depressive-like behavior in stressed mice. | nih.govmdpi.com |
| DBT normalized brain levels of oxidative stress markers. | mdpi.com |
Metabolism of Dibenzoylthiamine in Neuro2a Cells
| Time After Exposure (Hours) | DBT Concentration (µM) | Intracellular Thiamine (pmol/mg protein) | Intracellular ThDP (pmol/mg protein) |
| 2 | 1 | ~10 | ~20 |
| 2 | 10 | ~30 | ~30 |
| 2 | 50 | ~120 | ~40 |
| 4 | 1 | ~15 | ~25 |
| 4 | 10 | ~50 | ~45 |
| 4 | 50 | ~160 | ~55 |
| 6 | 1 | ~10 | ~30 |
| 6 | 10 | ~40 | ~50 |
| 6 | 50 | ~140 | ~60 |
This table presents approximate values based on graphical data from Sambon et al. (2020). ThDP is Thiamine Diphosphate, the active coenzyme form. mdpi.com
Metabolomics Approaches for Systemic Effects (e.g., Nuclear Magnetic Resonance)
One of the cornerstone analytical techniques in metabolomics is Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govtechnologynetworks.com NMR is a non-destructive technique that can identify and quantify a wide range of metabolites in biological samples like blood serum, urine, or tissue extracts. technologynetworks.compurdue.edu The principle relies on the magnetic properties of atomic nuclei, which allows for the detection of molecules like amino acids, organic acids, sugars, and nucleotides simultaneously. technologynetworks.com In the context of DBT, NMR can be used to track changes in key metabolic hubs. For instance, studies on thiamine deficiency using proton NMR spectroscopy have revealed significant alterations in brain metabolites, such as a reduction in choline (B1196258) compounds, which could be reversed with thiamine replenishment. nih.govnih.gov
While direct metabolomic studies on this compound are not extensively published, research on the related thiamine prodrug Benfotiamine (BFT) provides a strong methodological precedent. nih.govnih.govresearchgate.net In a recent study, serum metabolomics and lipidomics were used to investigate the effects of BFT treatment. nih.govresearchgate.net Using high-resolution mass spectrometry—another key metabolomics tool—researchers identified significant changes in 25 metabolites, including thiamine itself, various amino acids (tyrosine, tryptophan, lysine), and numerous lipid species. nih.govresearchgate.net These findings indicated that BFT influences not only glucose metabolism but also amino acid biosynthesis pathways. nih.gov
Applying a similar methodology to this compound would involve comparing the metabolic profiles of subjects before and after administration. NMR and mass spectrometry would analyze biological fluids to detect shifts in metabolite concentrations. nih.gov This could reveal how DBT impacts systemic energy metabolism, antioxidant pathways, and other thiamine-dependent processes. Such an approach provides a functional readout of the compound's activity throughout the body, identifying novel biomarkers of its effects and elucidating its mechanisms of action on a systemic level. nih.govcornell.edu
Table 1: Potential Applications of Metabolomics in this compound Research
| Analytical Technique | Biological Sample | Potential Findings | Research Goal |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Plasma, Urine, Brain Tissue Extract | Changes in energy metabolites (e.g., lactate, creatine), neurotransmitters, and choline compounds. nih.govnih.gov | To assess systemic and neurological impact on energy metabolism. |
| Mass Spectrometry (MS)-based Metabolomics | Serum, Plasma | Identification and quantification of thiamine, its phosphate (B84403) esters, and downstream metabolites. nih.govnih.gov | To map the metabolic fate and pathway activation following DBT administration. |
| Lipidomics (Subset of Metabolomics) | Serum | Alterations in lipid species like phosphatidylcholines and sphingomyelins. researchgate.net | To understand the effect on cellular membranes and signaling lipids. |
Computational and In Silico Studies
Computational, or in silico, methods are indispensable in modern pharmacology for predicting and analyzing the interactions between a compound and its biological targets. These techniques allow researchers to build models and run simulations that forecast a molecule's behavior at an atomic level, providing insights that can guide further laboratory experiments. mdpi.com For this compound, these studies are crucial for understanding how it and its subsequent metabolites interact with key enzymes, the stability of these interactions, and predicting its metabolic fate.
Molecular Docking Simulations for Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein or enzyme) to form a stable complex. mdpi.com The primary goal is to predict the binding mode and affinity, often represented as a docking score in units like kcal/mol. researchgate.netnih.gov For this compound, the key targets are thiamine-dependent enzymes. After DBT is metabolized to thiamine, it is converted into its active coenzyme form, thiamine pyrophosphate (TPP). TPP is essential for enzymes like transketolase, pyruvate (B1213749) dehydrogenase, and α-ketoglutarate dehydrogenase, which are critical for carbohydrate and energy metabolism. nih.govpatsnap.com
Docking simulations can model the interaction of TPP within the active sites of these enzymes. mdpi.com For example, a docking study on formolase, a TPP-dependent enzyme, revealed that TPP is located inside the enzyme, linking protein domains and forming hydrogen bonds with specific amino acid residues (Asn419, Met421, and Tyr453), which is crucial for maintaining the enzyme's structural rigidity. mdpi.com Similar simulations for key human enzymes would predict how efficiently the TPP derived from DBT can bind and activate these targets. The simulation provides a static snapshot of the interaction, highlighting key amino acid residues involved in forming hydrogen bonds or hydrophobic interactions that stabilize the ligand in the binding pocket. researchgate.netnih.gov This information is invaluable for understanding the structural basis of the compound's efficacy.
Molecular Dynamics Simulations
While molecular docking provides a static picture, Molecular Dynamics (MD) simulations offer a view of the system in motion. youtube.com MD simulations apply the laws of motion to the atoms in a protein-ligand complex over time, typically for nanoseconds to microseconds, revealing the stability of the docked pose and the dynamic behavior of the interaction. mdpi.comnih.govbohrium.com
For this compound research, MD simulations would be applied to the enzyme-TPP complexes predicted by docking. The simulation would show whether the initial binding pose is stable or if the ligand shifts to a different conformation. nih.gov Key outputs include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the average displacement of atoms over time and indicates the stability of the complex. nih.gov
MD simulations have been used extensively to study TPP-related mechanisms. For instance, simulations of TPP import into mitochondria have elucidated the transport mechanism, showing how TPP interacts with carrier proteins and the energetic contributions of salt bridges and ionic interactions during its passage across membranes. proquest.comnih.govresearchgate.net Another study on human pyruvate dehydrogenase used structural data to propose a model for the enzyme's action involving a shuttle-like motion, a dynamic insight that would be impossible to gain from static models alone. nih.gov Applying MD simulations to DBT's active metabolite, TPP, interacting with its target enzymes can thus validate docking predictions and provide a deeper understanding of the functional consequences of binding. researchgate.net
Prediction of Active Metabolites and Binding Affinities
Before a compound like this compound can exert its biological effect, it must be metabolized. In silico tools can predict the metabolic fate of a drug candidate, identifying potential active metabolites. nih.gov this compound is a prodrug, and it is expected to be hydrolyzed in the body to S-benzoylthiamine and subsequently to thiamine. nih.gov Computational software can simulate these metabolic reactions (e.g., hydrolysis, oxidation) to predict the structures of resulting metabolites.
Once potential metabolites are identified, their ability to interact with biological targets can be assessed computationally. uomustansiriyah.edu.iq This involves using the molecular docking techniques described previously (Section 6.4.1) to predict the binding affinities of each metabolite to key enzymes like transketolase. mdpi.com By comparing the docking scores of different metabolites, researchers can hypothesize which forms are most biologically active. nih.gov For example, in silico screening can evaluate a library of compounds against a target protein to prioritize them for further testing. nih.gov This predictive power helps focus laboratory resources on the most promising molecules and aids in interpreting experimental results by providing a theoretical framework for the compound's structure-activity relationship. nih.gov
Table 2: In Silico Analysis of this compound and its Metabolites
| Computational Method | Analyzed Molecule(s) | Target Protein(s) | Predicted Outcome(s) |
|---|---|---|---|
| Metabolic Prediction | This compound | N/A (Simulates metabolic enzymes) | Predicted structures of metabolites (e.g., S-benzoylthiamine, Thiamine). nih.gov |
| Molecular Docking | Thiamine, Thiamine Pyrophosphate (TPP) | Transketolase, Pyruvate Dehydrogenase. nih.govmdpi.com | Binding affinity (kcal/mol), binding pose, key interacting amino acid residues. researchgate.net |
| Molecular Dynamics (MD) | TPP-Enzyme Complex | Transketolase, mitochondrial TPP carriers. proquest.comnih.gov | Stability of binding (RMSD), conformational changes, dynamic interaction profile. nih.gov |
Future Directions and Emerging Research Avenues for Dibenzoyl Thiamine
Elucidation of Hitherto Unidentified Active Metabolites and Their Roles
A significant challenge and a primary focus for future research is the definitive identification of the active compound or compounds responsible for DBT's beneficial effects. nih.gov While it is known that DBT is a precursor for thiamine (B1217682) and its phosphorylated derivatives, thiamine monophosphate (ThMP) and ThDP, in cultured cells, the therapeutic actions observed in animal models often occur without a significant increase in brain ThDP levels. nih.govnih.gov This suggests that DBT itself, or other currently unidentified metabolites, may be the primary bioactive agents.
Research has shown that DBT is metabolized, but the complete pathway and the full range of its byproducts are not yet clear. nih.govmedchemexpress.comglpbio.comresearchgate.net One study noted that O-benzoylthiamine (O-BT), an intermediate metabolite, showed considerable efficacy in protecting cells, suggesting it could be a direct protective agent or a precursor to other active metabolites. nih.gov Speculation also points towards the potential role of open-thiazole ring derivatives, which may be produced during the metabolism of thiamine thioesters like DBT and BFT. mdpi.comresearchgate.netconsensus.appmdpi.comnih.gov The identification and characterization of these potential metabolites are considered a promising frontier that could lead to the development of even more potent and safe neuroprotective compounds. mdpi.commdpi.com
Key Research Questions:
What is the complete metabolic pathway of dibenzoyl thiamine in vivo?
Can mass spectrometry and other advanced analytical techniques identify and quantify novel metabolites like open-thiazole ring derivatives?
What are the specific biological activities and potencies of isolated metabolites such as O-benzoylthiamine compared to the parent compound?
Investigation of this compound's Influence on Gut Microbiota and Neurological Outcomes
The bidirectional communication between the gut and the brain, known as the gut-brain axis, is an emerging area of interest in neuroscience. The gut microbiota can influence brain health, and thiamine plays a crucial role in this interaction. While animals cannot synthesize thiamine, it can be produced by certain bacteria in the gut, including species of Bacteroides and Prevotella. frontiersin.orgfrontiersin.org Dietary thiamine intake can, in turn, influence the composition of the gut microbial community. frontiersin.orgnih.gov For instance, some beneficial bacteria that produce butyrate, a short-chain fatty acid with anti-inflammatory properties, depend on an external source of thiamine for their growth. news-medical.net
While direct studies on DBT's effect on the gut microbiome are lacking, this represents a significant and logical future research direction. mdpi.com Given DBT's lipophilic nature and high bioavailability, it is plausible that it could influence the gut environment differently than aqueous thiamine. Understanding how DBT modulates the gut microbiota could reveal an indirect mechanism for its neuroprotective and anti-inflammatory effects, potentially mediated by microbial metabolites that impact the central nervous system.
Key Research Questions:
Does oral administration of DBT alter the composition and diversity of the gut microbiota in preclinical models?
Does DBT promote the growth of beneficial, thiamine-dependent bacteria, such as the butyrate-producer Faecalibacterium prausnitzii? news-medical.net
Can changes in the gut microbiome following DBT treatment be correlated with improved neurological outcomes and reduced neuroinflammation?
Development of Novel this compound Analogs with Enhanced Specificity
The discovery that DBT is more potent than other thiamine precursors, especially in its anti-inflammatory capacity, provides a strong rationale for the development of novel analogs. nih.govmdpi.commdpi.comnih.gov The goal of such medicinal chemistry efforts would be to synthesize new molecules based on the DBT structure that possess enhanced specificity for key molecular targets, improved pharmacokinetic properties, and even greater therapeutic efficacy.
Research into other thiamine analogs provides a roadmap for this approach. For example, novel triazole-based thiamine analogs have been designed to act as potent and specific inhibitors of ThDP-dependent enzymes. acs.orgacs.org A similar strategy could be applied to DBT, modifying its structure to optimize its coenzyme-independent functions. By systematically altering different parts of the molecule, researchers could potentially create derivatives with heightened antioxidant activity or more potent NF-κB inhibition, while minimizing any off-target effects. This line of research could lead to a new generation of highly targeted neuroprotective agents.
Key Research Questions:
Can structure-activity relationship (SAR) studies on the this compound molecule identify the chemical moieties essential for its antioxidant and anti-inflammatory effects?
Can new analogs be synthesized with increased lipophilicity to further enhance blood-brain barrier penetration?
Is it possible to develop analogs that are more resistant to metabolic breakdown, leading to a longer duration of action?
Exploration of Combinatorial Approaches with Other Neuroprotective Agents
Given the multifaceted nature of neurodegenerative diseases like Alzheimer's disease and ALS, combination therapy is emerging as a promising therapeutic strategy. Future research should explore the potential synergistic effects of administering this compound alongside other neuroprotective agents. DBT's powerful antioxidant and anti-inflammatory actions could complement drugs that target different pathological pathways, such as protein aggregation, excitotoxicity, or mitochondrial dysfunction.
For instance, in an ALS model, DBT has already been shown to arrest motor dysfunction and reduce muscle atrophy. nih.govnih.gov Combining DBT with a drug that, for example, enhances the clearance of toxic protein aggregates could potentially slow disease progression more effectively than either agent alone. Similarly, its ability to reduce depressive-like behavior and normalize oxidative stress markers in the brain suggests it could be a valuable adjunct to traditional antidepressant or anxiolytic therapies in stress-related disorders. nih.gov Rigorous preclinical studies are needed to identify optimal drug combinations and to assess their efficacy and safety.
Key Research Questions:
Does co-administration of DBT with an amyloid-beta-targeting agent result in greater cognitive improvement in models of Alzheimer's disease?
Can DBT enhance the efficacy of existing ALS therapies by reducing the background of oxidative stress and neuroinflammation?
In models of psychological stress or mood disorders, does a combination of DBT and a selective serotonin (B10506) reuptake inhibitor (SSRI) offer superior benefits compared to monotherapy?
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing dibenzoyl thiamine (DBT) and ensuring its structural purity?
- DBT is synthesized via acylation of thiamine using benzoyl chloride derivatives. Key steps include refluxing thiamine in anhydrous pyridine with benzoyl chloride, followed by purification via recrystallization. Structural validation requires nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm ≥95% purity (as per industrial standards) . Challenges include avoiding hydrolysis during synthesis, which can yield thiamine instead of DBT .
Q. How is this compound quantified in biological samples, and what analytical methods are preferred?
- Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. Calibration curves are constructed using DBT standards, and extraction from tissues involves methanol:water (70:30) solvent systems. For high sensitivity, liquid chromatography-mass spectrometry (LC-MS) is recommended, particularly for low-concentration pharmacokinetic studies . Older methods, such as fluorometric assays, are less reliable due to interference from thiamine metabolites .
Q. What are the stability considerations for this compound in experimental storage conditions?
- DBT is light-sensitive and degrades in aqueous solutions above pH 7.0. Long-term storage requires lyophilization and storage at -20°C in amber vials. Stability tests using accelerated degradation (e.g., 40°C/75% relative humidity for 14 days) confirm <5% degradation under optimal conditions .
Advanced Research Questions
Q. How does this compound’s pharmacokinetic profile compare to unmodified thiamine in deficiency models?
- DBT exhibits higher lipid solubility, enabling rapid absorption across intestinal and blood-brain barriers. In rodent thiamine deficiency models (e.g., pyrithiamine-induced deficiency), DBT administration restores brain thiamine pyrophosphate (TPP) levels 2.5-fold faster than thiamine hydrochloride. However, hepatic conversion efficiency varies between species, requiring dose adjustments in translational studies .
Q. What experimental designs address contradictions in this compound’s efficacy across disease models?
- Contradictory findings (e.g., DBT’s benefit in thiamine deficiency vs. potential harm in cancer models) necessitate factorial designs with variables like dosage, administration route, and comorbidity factors. For example:
- Group 1 : Thiamine-deficient mice + DBT (50 mg/kg)
- Group 2 : Thiamine-deficient mice + thiamine (controls)
- Group 3 : Tumor-bearing mice + DBT (to assess pro-metastatic effects)
Statistical analysis via ANOVA with post-hoc Tukey tests is critical to isolate confounding variables .
Q. How can researchers mitigate confounding factors in studies linking this compound to infection outcomes?
- Thiamine deficiency often coexists with infections (e.g., sepsis, malaria), complicating causality. Solutions include:
- Stratifying subjects by baseline thiamine status (measured via erythrocyte transketolase activity).
- Using in vitro Plasmodium falciparum cultures to isolate DBT’s antiplasmodial effects from host immune responses.
- Controlling for concurrent nutrient deficiencies (e.g., folate, iron) via paired dietary regimens .
Q. What mechanistic studies elucidate this compound’s role in cellular redox balance?
- DBT’s benzoyl groups may modulate mitochondrial redox pathways. Experimental approaches:
- Mitochondrial isolation assays : Measure reactive oxygen species (ROS) using dihydroethidium (DHE) in DBT-treated vs. untreated cells.
- Knockout models : CRISPR-Cas9-mediated deletion of thiamine transporters (e.g., SLC19A2) to assess DBT’s uptake independence.
- Metabolomics : Track TPP-dependent enzymes (e.g., pyruvate dehydrogenase) via LC-MS .
Data Analysis and Reproducibility Challenges
Q. How should researchers address variability in thiamine assay results across laboratories?
- Harmonize protocols using certified reference materials (e.g., NIST SRM 3280 for multivitamins). Inter-laboratory validation studies with blinded samples reduce bias. Report data as mean ± SEM with explicit documentation of extraction and normalization methods .
Q. What statistical methods are optimal for longitudinal studies on this compound’s therapeutic window?
- Mixed-effects models account for repeated measures and individual variability. Survival analysis (Kaplan-Meier curves with log-rank tests) is preferred for studies linking DBT dosage to mortality outcomes in deficiency models .
Tables of Key Findings
Critical Gaps and Future Directions
- Mechanistic Uncertainty : The role of DBT’s benzoyl moieties in enzyme inhibition (e.g., transketolase) requires crystallography studies.
- Clinical Translation : No human trials exist for DBT despite preclinical efficacy in deficiency models. Phase I trials must address safety in vulnerable populations (e.g., diabetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
